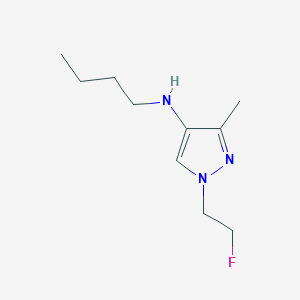
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: is an organic compound with the molecular formula C10H19ClFN3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group and a butyl group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the butyl group: The butyl group can be attached through alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the butyl group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the fluoroethyl and butyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C10H18FN3 |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2/h8,12H,3-7H2,1-2H3 |
Clave InChI |
TVYJFYLOBRVYED-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CN(N=C1C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















